molecular formula C12H17NO2 B2843523 (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine CAS No. 2248200-48-6

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

Cat. No.: B2843523
CAS No.: 2248200-48-6
M. Wt: 207.273
InChI Key: WSBCAVYVKZLGPX-SECBINFHSA-N
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Description

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
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Biological Activity

The compound (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is a derivative of benzodioxane that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H15NO2
  • CAS Number : 917577-58-3

Biological Activity Overview

Research indicates that compounds containing the benzodioxane moiety exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The specific compound has been studied for its potential roles in modulating neurotransmitter systems and its implications in treating neurodegenerative diseases.

  • Antioxidant Activity : The benzodioxane structure is known for its ability to scavenge free radicals. Studies have shown that related compounds can inhibit oxidative stress pathways, thereby protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation in various models .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly serotonin and dopamine, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Case Studies and Research Findings

StudyFindings
Electrochemical Synthesis Study This study reported the synthesis of 2-amino derivatives from hydroxytyrosol with yields ranging from 65% to 90%, showcasing the versatility of benzodioxane derivatives in medicinal chemistry .
Antioxidant Activity Assessment Related compounds demonstrated significant radical scavenging activity and inhibition of inflammatory pathways in vitro .
Neuropharmacological Evaluation In animal models, compounds similar to this compound exhibited improved cognitive function and reduced anxiety-like behaviors .

Properties

IUPAC Name

(2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBCAVYVKZLGPX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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